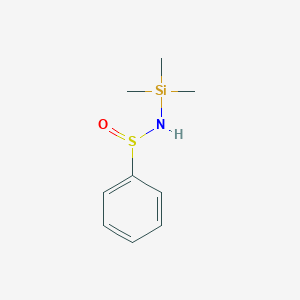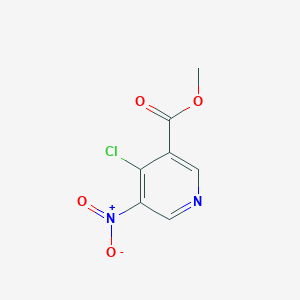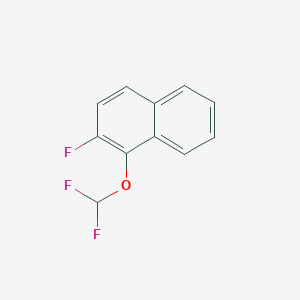
1-(Difluoromethoxy)-2-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-fluoronaphthalene is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and fluorine groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-fluoronaphthalene typically involves the introduction of difluoromethoxy and fluorine groups onto a naphthalene ring. One common method includes the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity. For instance, the use of difluoromethylation reagents in the presence of catalysts can facilitate the efficient synthesis of this compound .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other substituents.
Scientific Research Applications
1-(Difluoromethoxy)-2-fluoronaphthalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-fluoronaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may inhibit specific enzymes by mimicking natural substrates or by forming stable complexes with metal ions .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-fluoronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-(Trifluoromethoxy)-2-fluoronaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different reactivity and biological activity.
1-(Difluoromethoxy)-2-chloronaphthalene: The presence of a chlorine atom instead of fluorine can alter the compound’s chemical properties and applications.
1-(Difluoromethoxy)-2-bromonaphthalene:
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)15-11(13)14/h1-6,11H |
InChI Key |
WPGIGLBOTUBRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)

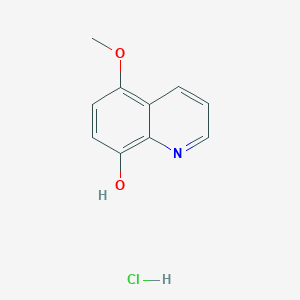
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
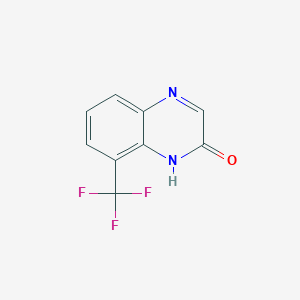

![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
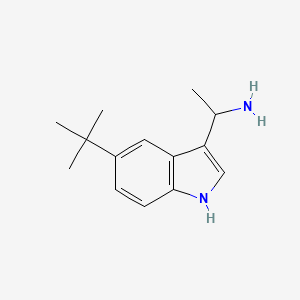

![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)

